molecular formula C7H10N2 B1295593 1-(4-Pyridyl)ethylamine CAS No. 50392-78-4

1-(4-Pyridyl)ethylamine

Cat. No.: B1295593
CAS No.: 50392-78-4
M. Wt: 122.17 g/mol
InChI Key: HIZMJYQEHFJWQY-UHFFFAOYSA-N
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Description

1-(4-Pyridyl)ethylamine (CAS: N/A; molecular formula: C₇H₁₀N₂) is a pyridine derivative with an ethylamine substituent at the 4-position of the pyridyl ring. It is a versatile intermediate in organic synthesis, particularly in pharmaceutical and coordination chemistry. Key properties include a molecular weight of 122.17 g/mol, solubility in water, and air sensitivity . Its 4-pyridyl group confers electronic and steric characteristics distinct from other positional isomers (e.g., 2- or 3-pyridyl derivatives), influencing reactivity and binding in coordination complexes .

Preparation Methods

Asymmetric Hydrogenation

One of the most common methods for synthesizing (R)-1-(4-Pyridyl)ethylamine is through the asymmetric hydrogenation of 4-pyridylacetone using chiral catalysts.

  • Reaction Conditions :
    • Catalyst: Chiral rhodium catalyst
    • Conditions: Elevated pressure and temperature in the presence of hydrogen gas
    • Yield: High enantiomeric excess (typically >98%)

This method allows for efficient production of the desired chiral amine while minimizing by-products.

Enantioselective Reduction

Another effective approach involves the enantioselective reduction of 4-pyridylacetone.

  • Catalysts Used : Various chiral catalysts can be employed, including those derived from transition metals.
  • Advantages : This method is noted for its simplicity and high yield, making it suitable for both laboratory and industrial applications.

Biocatalytic Synthesis

Biocatalytic methods utilizing engineered enzymes have gained attention for their ability to provide high enantiomeric purity.

  • Process : ω-transaminase enzymes are used to asymmetrically reduce ketone precursors.
  • Yield : Achieves >98% enantiomeric excess under optimized conditions.

Chemical Resolution

Chemical resolution techniques can also be employed to obtain (R)-1-(4-Pyridyl)ethylamine from racemic mixtures.

  • Method : Diastereomeric salt formation using tartaric acid derivatives.
  • Efficiency : This method can be less efficient compared to direct asymmetric synthesis but is useful when starting materials are racemic.

In industrial settings, the production of (R)-1-(4-Pyridyl)ethylamine often utilizes continuous flow reactors to enhance scalability and efficiency.

  • Key Features :
    • Continuous processing allows for better control over reaction conditions.
    • Optimized purification processes, including crystallization and chromatography, ensure high purity levels.

Table 1: Comparison of Synthesis Methods

Method Catalyst/Enzyme Yield (%) Enantiomeric Purity (%) Comments
Asymmetric Hydrogenation Chiral Rhodium Catalyst High >98 Efficient for large-scale use
Enantioselective Reduction Various Chiral Catalysts High Variable Simple procedure
Biocatalytic Synthesis ω-transaminase Enzymes High >98 Eco-friendly approach
Chemical Resolution Tartaric Acid Derivatives Moderate Variable Less efficient than others

Handling 1-(4-Pyridyl)ethylamine requires adherence to safety protocols due to its hazardous properties:

Accurate characterization of synthesized compounds is crucial:

Chemical Reactions Analysis

1-(4-Pyridyl)ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis
1-(4-Pyridyl)ethylamine serves as a critical intermediate in the synthesis of numerous pharmaceuticals. Its structure allows for the development of compounds targeting neurological disorders, such as Alzheimer's disease and other cognitive impairments. For instance, derivatives of this compound have been explored for their potential to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in the treatment of Alzheimer's disease .

Case Study: Alzheimer’s Disease
Research has shown that certain derivatives of this compound exhibit promising activity against cholinesterase enzymes. A study demonstrated that these compounds could significantly improve brain exposure and enhance therapeutic efficacy compared to existing treatments .

Biochemical Research

Investigating Biological Pathways
In biochemical research, this compound is utilized to study receptor interactions and enzyme activities. Its ability to modulate biological pathways makes it valuable for identifying potential therapeutic targets .

Application Example
Research involving this compound has contributed to understanding the mechanisms of various diseases by elucidating how different ligands interact with receptors at the molecular level.

Material Science

Development of Advanced Materials
The unique chemical properties of this compound allow it to be used in creating advanced materials such as polymers and coatings. Its incorporation into material science research has led to innovations in electronic materials and coatings that enhance performance and durability .

Case Study: Electron Transport Materials
Recent studies have shown that incorporating pyridyl groups into electron transport materials significantly improves their efficiency in devices like perovskite solar cells. The introduction of this compound enhances electron mobility and reduces energy barriers, leading to better device performance .

Agricultural Chemistry

Formulation of Agrochemicals
this compound is also applied in agricultural chemistry, particularly in the formulation of agrochemicals. It enhances the efficacy of pesticides and herbicides by improving their absorption and activity within plant systems .

Example Application
Research has indicated that formulations containing this compound can lead to increased crop yields by effectively managing pest populations while minimizing environmental impact.

Analytical Chemistry

Reagent in Analytical Techniques
In analytical chemistry, this compound is used as a reagent for various detection methods. Its ability to form stable complexes with metal ions makes it useful for quantifying trace elements in complex mixtures .

Application Example
The compound has been employed in chromatographic techniques to separate and analyze components within biological samples, demonstrating its versatility as an analytical tool.

Summary Table of Applications

Application AreaSpecific UsesNotable Findings
Pharmaceuticals Drug synthesis for neurological disordersInhibits cholinesterase; potential Alzheimer’s treatment
Biochemical Research Studying receptor interactionsHelps identify therapeutic targets
Material Science Advanced materials (polymers, coatings)Enhances electron mobility in solar cells
Agricultural Chemistry Agrochemical formulationsImproves pesticide efficacy
Analytical Chemistry Reagent for detection methodsUseful in chromatographic analysis

Mechanism of Action

The mechanism of action of 1-(4-Pyridyl)ethylamine involves its interaction with various molecular targets. As a ligand, it can coordinate with metal ions, affecting their reactivity and stability. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Structural Analogs: Positional Isomers and Substituted Ethylamines

Compound Positional Isomer Key Differences Reference
1-(2-Pyridyl)ethylamine 2-pyridyl Coordination Behavior : Prefers equatorial conformation in chromium(III) complexes due to steric effects; forms stable chelates with transition metals .
1-(1-Naphthyl)ethylamine Naphthyl vs. Pyridyl Chiral Induction : Induces chirality on metal surfaces via three proximal functional groups, unlike 2-butanol. However, exhibits lower diastereoselectivity in β-lactam synthesis compared to 2-naphthyl analogs .
2-(4-Pyridyl)ethylamine Ethylamine linker Synthetic Utility : Used in peptide coupling for indole-carboxamide inhibitors. The ethylene linker between pyridyl and amine groups reduces electronic perturbation of the pyridyl ring .

Reactivity and Thermodynamics

  • Entropy of Activation (ΔS≠): 1-(4-Pyridyl)ethylamine derivatives (e.g., methylphosphonic acid analogs) exhibit ΔS≠ ≈ −50 J/K·mol, consistent with associative mechanisms. In contrast, 1-(N-phenylamino)-1-phenyl-methylphosphonic acid shows ΔS≠ = +198.8 J/K·mol, indicative of an elimination pathway .
  • Alkenylation Rates :
    • 1-(4-Pyridyl)-3-pentene reacts 4.5× faster than 4-n-propylpyridine due to enhanced acidity from π-electron conjugation between the pyridyl and alkenyl groups .

Coordination Chemistry

  • Chromium(III) Complexes :
    • 1-(2-Pyridyl)ethylamine forms binuclear Cr(III) complexes with a Δ configuration, stabilized by equatorial methyl group placement .
    • This compound’s linear geometry enhances axial coordination in porous polymers, facilitating framework flexibility for gas storage .

Key Research Findings

Chiral Applications : this compound’s derivatives are less effective chiral auxiliaries than 1-(2-naphthyl)ethylamine in β-lactam synthesis, highlighting the importance of aromatic ring geometry .

Surface Adsorption : N-myristoyl-2-(4-pyridinyl)ethylamine retains pyridyl electronic properties due to an ethylene spacer, enabling predictable adsorption on Au(111) surfaces .

Reaction Mechanisms : Negative ΔS≠ values in 4-pyridyl derivatives suggest nucleophilic substitution pathways, contrasting with elimination in phenyl-substituted analogs .

Biological Activity

1-(4-Pyridyl)ethylamine is a chiral amine with significant biological activity, primarily due to its structural similarity to neurotransmitters. This compound has been the focus of various studies investigating its potential therapeutic applications, including neuroprotective effects, interactions with neurotransmitter systems, and its role as a precursor in pharmaceutical synthesis.

Chemical Structure and Properties

  • Molecular Formula : C₇H₁₀N₂
  • Molecular Weight : 122.17 g/mol
  • Structure : It consists of a pyridine ring attached to an ethylamine group, contributing to its reactivity and biological properties.

This compound interacts with various biological targets, including enzymes and receptors, which can modulate their activity. Its mechanisms can be categorized as follows:

  • Receptor Interaction : The compound acts as a ligand for multiple receptors, influencing neurotransmitter systems.
  • Enzymatic Modulation : It may function as an inhibitor or activator of specific enzymes, impacting biochemical pathways crucial for cellular functions.

Biological Activities

Research has demonstrated that this compound exhibits a variety of biological activities:

  • Neuroprotective Effects : Studies indicate that it may protect neuronal cells from damage, potentially offering benefits in neurodegenerative diseases.
  • Anticancer Activity : The compound shows promise in inhibiting cancer cell proliferation through various pathways.
  • Antidiabetic Properties : Some research suggests potential efficacy in managing blood glucose levels.
  • Antimicrobial Effects : Its derivatives have demonstrated activity against various pathogens, indicating potential use in treating infections.

Neuroprotective Studies

A study explored the neuroprotective effects of this compound in models of oxidative stress. The findings suggested that the compound reduced cell death and improved cell viability in neuronal cultures exposed to neurotoxic agents.

Anticancer Research

In vitro studies have shown that this compound inhibits the growth of several cancer cell lines. For instance, it was found to induce apoptosis in breast cancer cells through the activation of caspase pathways.

Antimicrobial Activity

The compound's derivatives have been evaluated for their antimicrobial properties. A notable study reported that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating potent effects.

Comparative Analysis of Related Compounds

The following table summarizes key properties and biological activities of this compound compared to its enantiomers and related compounds:

Compound NameMolecular FormulaKey PropertiesBiological Activity
This compoundC₇H₁₀N₂Chiral amine; neuroactiveNeuroprotective, anticancer
(R)-1-(4-Pyridyl)ethylamineC₇H₁₀N₂Enantiomer with distinct propertiesPotentially different receptor interactions
(S)-1-(4-Pyridyl)ethylamineC₇H₁₀N₂Enantiomer; studied for specific activitiesAntidiabetic, neuroprotective
4-(1-Aminoethyl)pyridineC₇H₈N₂Similar structure; used as a neuroactive agentNeuroactive

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-(4-Pyridyl)ethylamine, and how can purity be ensured?

  • Methodology :

  • Synthesis : The compound can be synthesized via Staudinger cycloaddition using imines derived from this compound and ketenes. Reaction conditions (e.g., solvent, temperature, and chiral auxiliary selection) significantly impact yield and stereoselectivity .
  • Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) is recommended. Purity can be verified via HPLC or GC-MS, with NMR (¹H/¹³C) confirming structural integrity.
  • Storage : Due to its hygroscopic nature, store under inert gas (argon/nitrogen) in sealed containers at low temperatures (4°C) to prevent degradation .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Handling Protocols :

  • Use fume hoods, nitrile gloves, and lab coats to avoid skin/eye contact.
  • Avoid exposure to oxidizers and moisture to prevent decomposition .
  • In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and stereochemistry?

  • Analytical Methods :

  • NMR : ¹H and ¹³C NMR can confirm pyridyl and ethylamine group connectivity.
  • Circular Dichroism (CD) : Useful for analyzing enantiomeric excess in chiral derivatives .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can protein engineering improve the enantioselective synthesis of this compound derivatives?

  • Biocatalytic Strategies :

  • Enzyme Engineering : Random mutagenesis and semi-rational design of ω-transaminases (e.g., from Arthrobacter sp.) enhance activity and stereoselectivity for asymmetric synthesis of (R)-enantiomers. Key mutations (e.g., F122L or S164A) improve substrate binding and turnover .
  • Substrate Scope : Test enzyme variants against substituted pyridyl ketones to optimize reaction efficiency.

Q. What strategies resolve contradictions in diastereoselectivity data for Staudinger cycloadditions involving this compound?

  • Experimental Design :

  • Variable Screening : Systematically alter reaction parameters (solvent polarity, temperature, Lewis acid catalysts) to identify selectivity drivers .
  • Computational Modeling : DFT calculations can predict transition-state geometries and explain steric/electronic effects of substituents.
  • Control Experiments : Compare results with structurally analogous amines (e.g., 1-(2-naphthyl)ethylamine) to isolate auxiliary-specific effects.

Q. How can researchers validate synthetic methods for this compound when literature reports conflicting yields?

  • Validation Framework :

  • Reproducibility Checks : Replicate published procedures with strict adherence to reported conditions.
  • Data Triangulation : Cross-reference NMR, MS, and elemental analysis to confirm compound identity.
  • Error Analysis : Quantify uncertainties (e.g., via standard deviations in triplicate runs) and compare with methodological limitations noted in literature .

Q. Critical Considerations for Researchers

  • Experimental Reproducibility : Document all parameters (e.g., solvent grade, catalyst batch) to mitigate variability .
  • Data Interpretation : Use statistical tools (e.g., ANOVA) to distinguish experimental noise from systematic errors.
  • Unresolved Questions : Explore the compound’s potential in non-Staudinger reactions (e.g., C–H activation) or as a ligand in coordination chemistry .

Properties

IUPAC Name

1-pyridin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-6(8)7-2-4-9-5-3-7/h2-6H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZMJYQEHFJWQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90950525
Record name 1-(Pyridin-4-yl)ethan-1-amine
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URL https://comptox.epa.gov/dashboard/DTXSID90950525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50392-78-4, 27854-96-2
Record name 50392-78-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Pyridin-4-yl)ethan-1-amine
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Record name 1-(pyridin-4-yl)ethan-1-amine
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Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(N=[N+]=[N-])c1ccncc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

2-[1-(Pyridin-4-yl)ethyl]isoindoline-1,3-dione (283 mg, 1.12 mmol) in methanol (3 mL) was mixed with hydrazine monohydrate (272 μL, 5.61 mmol) and stirred at room temperature for 16 hours. After completion of the reaction, the solid was filtered off with chloroform, and the filtrate was evaporated under reduced pressure repeatedly to give the desired product.
Name
2-[1-(Pyridin-4-yl)ethyl]isoindoline-1,3-dione
Quantity
283 mg
Type
reactant
Reaction Step One
Quantity
272 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(4-Pyridyl)ethylamine
1-(4-Pyridyl)ethylamine
1-(4-Pyridyl)ethylamine
1-(4-Pyridyl)ethylamine
1-(4-Pyridyl)ethylamine
1-(4-Pyridyl)ethylamine

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